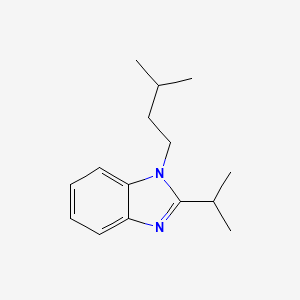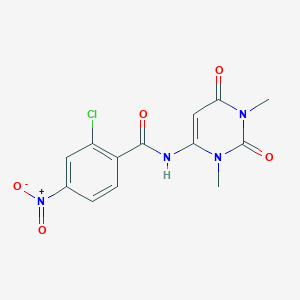
2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This benzimidazole derivative has been synthesized through several methods and has been found to exhibit promising biochemical and physiological effects. In
作用机制
The mechanism of action of 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It may also induce apoptosis by activating the caspase cascade. In addition, this compound may exhibit antiviral activity by inhibiting viral replication or by blocking viral entry into host cells. Its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or to inhibit bacterial enzymes.
Biochemical and Physiological Effects:
2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and exhibit antimicrobial activity against several bacterial strains. Furthermore, this compound has been found to exhibit low toxicity in normal cells, making it a promising candidate for further research.
实验室实验的优点和局限性
One of the main advantages of using 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole in lab experiments is its potential to exhibit anticancer, antiviral, and antimicrobial activities. Furthermore, this compound has been found to exhibit low toxicity in normal cells, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole. One direction is to further investigate its mechanism of action and its potential use in cancer therapy. Another direction is to explore its antiviral and antimicrobial activities against other viruses and bacterial strains. Furthermore, there is a need to improve the solubility of this compound in water to enhance its bioavailability and efficacy. Finally, future research could focus on developing analogs of 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole with improved properties, such as increased solubility and potency.
Conclusion:
In conclusion, 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole is a promising compound that exhibits potential in various scientific research applications, including anticancer, antiviral, and antimicrobial activities. Its synthesis method has been explored through several approaches, and its mechanism of action and biochemical and physiological effects have been investigated. Although there are limitations to its use in lab experiments, further research could lead to the development of improved analogs with enhanced properties.
合成方法
2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole can be synthesized through several methods, including the reaction of 2-aminobenzimidazole with 3-methyl-2-butanone in the presence of a catalyst, such as acetic acid or sulfuric acid. Another method involves the reaction of 2-aminobenzimidazole with 3-methyl-2-butanone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The yield of the reaction can be improved by using microwave-assisted synthesis or by optimizing the reaction parameters, such as temperature, time, and reactant ratio.
科学研究应用
2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole has been found to exhibit potential in various scientific research applications, including anticancer, antiviral, and antimicrobial activities. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, this compound has been found to exhibit antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Furthermore, it has been shown to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
1-(3-methylbutyl)-2-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-11(2)9-10-17-14-8-6-5-7-13(14)16-15(17)12(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFQYFGUIPLTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbutyl)-2-(propan-2-yl)-1H-benzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)
![4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5756055.png)

![1-benzyl-3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5756067.png)




![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)
![4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5756115.png)
![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)

![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)